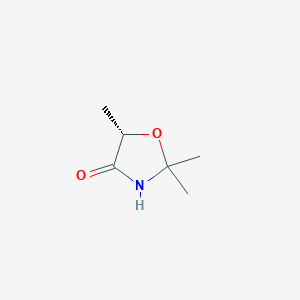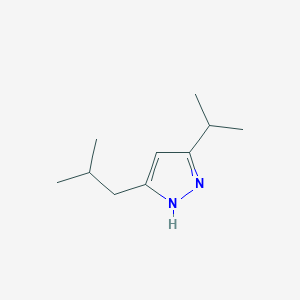![molecular formula C18H17Cl2NO2 B12883647 2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 651712-84-4](/img/structure/B12883647.png)
2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is a synthetic organic compound that features a dichlorophenyl group, a hydroxy group, and a pyrrolidinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy group and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the dichlorophenyl ring .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-morpholin-4-yl)phenyl)ethanone
- 2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-piperidin-1-yl)phenyl)ethanone
Uniqueness
2-(2,4-Dichlorophenyl)-2-hydroxy-1-(4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the presence of the pyrrolidinyl group, which can influence its biological activity and chemical reactivity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .
Properties
CAS No. |
651712-84-4 |
|---|---|
Molecular Formula |
C18H17Cl2NO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H17Cl2NO2/c19-13-5-8-15(16(20)11-13)18(23)17(22)12-3-6-14(7-4-12)21-9-1-2-10-21/h3-8,11,18,23H,1-2,9-10H2 |
InChI Key |
MUBZOYFCVMNVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)C(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


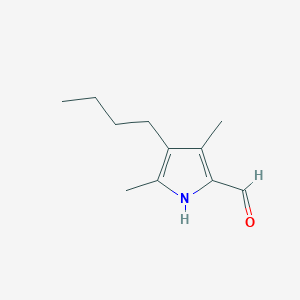
![4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B12883572.png)

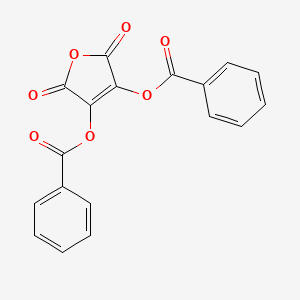

![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
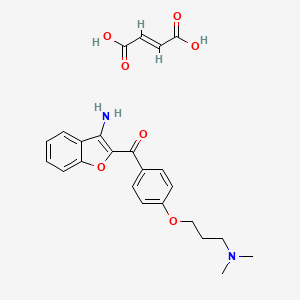
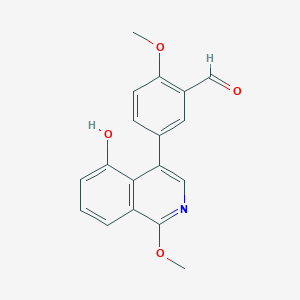
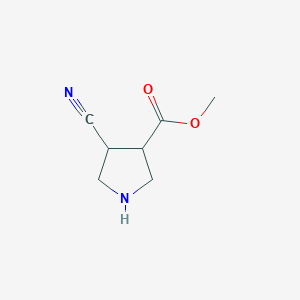


![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)
